molecular formula C7H11NO B2787846 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile CAS No. 1799542-40-7

2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile

Cat. No.: B2787846
CAS No.: 1799542-40-7
M. Wt: 125.171
InChI Key: OJIIVCJYDVIJJI-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile is an organic compound with the molecular formula C7H11NO. It is characterized by the presence of an oxirane (epoxide) ring and a nitrile group, making it a versatile intermediate in organic synthesis. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile typically involves the reaction of 2,2-dimethylpropanenitrile with an epoxidizing agent. One common method is the epoxidation of 2,2-dimethyl-3-butenenitrile using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines, alcohols, and thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Diols: Formed from the oxidation of the epoxide ring.

    Amines: Formed from the reduction of the nitrile group.

    Substituted Epoxides: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides and nitriles.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile involves the reactivity of its functional groups:

    Epoxide Ring: The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products.

    Nitrile Group: The nitrile group can participate in reduction and substitution reactions, providing a pathway to amines and other derivatives.

Comparison with Similar Compounds

2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile can be compared with other similar compounds, such as:

    2,2-Dimethyl-3-(oxiran-2-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of a nitrile group.

    2,2-Dimethyl-3-(oxiran-2-yl)propanoic acid: Contains a carboxylic acid group instead of a nitrile group.

    2,2-Dimethyl-3-(oxiran-2-yl)propylamine: Features an amine group instead of a nitrile group.

The uniqueness of this compound lies in its combination of an epoxide ring and a nitrile group, which provides distinct reactivity and versatility in synthetic applications.

Properties

IUPAC Name

2,2-dimethyl-3-(oxiran-2-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-7(2,5-8)3-6-4-9-6/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIIVCJYDVIJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CO1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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